N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzodioxin moiety, a fluorophenyl group, and a sulfamoyl linkage, making it a unique structure with diverse chemical properties.
Properties
Molecular Formula |
C23H21FN2O6S |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetamide |
InChI |
InChI=1S/C23H21FN2O6S/c1-15-12-19(33(28,29)26-17-4-2-16(24)3-5-17)7-9-20(15)32-14-23(27)25-18-6-8-21-22(13-18)31-11-10-30-21/h2-9,12-13,26H,10-11,14H2,1H3,(H,25,27) |
InChI Key |
ARKDAZROTVSTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide typically begins with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous sodium carbonate solution . This reaction yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) and lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and catalysts or bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is explored for its therapeutic potential, particularly in developing new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide involves its interaction with specific molecular targets and pathways. The benzodioxin moiety may interact with enzymes or receptors, while the fluorophenyl group could enhance binding affinity and specificity. The sulfamoyl linkage may contribute to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for medicinal applications by improving binding affinity and metabolic stability.
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